N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide is a complex organic compound notable for its intricate structure that includes multiple aromatic and heterocyclic components. The compound's molecular formula is , and it has a molecular weight of approximately 398.51 g/mol. This compound is classified within the broader category of carboxamides and is of significant interest in medicinal chemistry due to its potential biological activities.
The presence of a furan ring, a thiophene moiety, and an amide functional group contributes to its unique physicochemical properties, making it a subject of interest in various scientific fields, particularly in drug development and material science.
The synthesis of N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide typically involves several key steps:
The synthetic routes are often optimized for yield and purity, utilizing modern techniques such as high-performance liquid chromatography for purification.
The molecular structure of N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide features several distinct components:
The structure can be represented by its SMILES notation: COc1ccc(-c2csc(C(=O)Nc3ccccc3)c2-n2cccc2)cc1, which reflects its complex connectivity among various rings and functional groups .
N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes:
N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide exhibits several notable physical and chemical properties:
These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in drug formulation.
N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide has several potential applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5